GNF7156 is a synthetic compound primarily recognized for its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β) and dual-specificity tyrosine-regulated kinase 1A (DYRK1A). These kinases are crucial in various cellular processes, including cell proliferation and differentiation. GNF7156 has garnered attention for its potential applications in enhancing pancreatic beta-cell proliferation, making it a candidate for diabetes treatment.
GNF7156 was developed as part of a series of aminopyrazine compounds aimed at identifying small molecules that could stimulate beta-cell proliferation. The compound was synthesized through a high-throughput screening process that focused on compounds affecting human pancreatic islet cells. It has been studied in various in vitro and in vivo models to evaluate its efficacy and mechanisms of action.
GNF7156 falls under the category of small molecule inhibitors, specifically targeting kinases involved in cellular signaling pathways. Its classification as a GSK-3β and DYRK1A inhibitor places it within a broader category of compounds that modulate kinase activities for therapeutic purposes.
The synthesis of GNF7156 involves the modification of a pyrazine scaffold, which is common among compounds designed to inhibit kinases. The synthetic pathway typically includes:
The synthesis process has been optimized for yield and purity, with analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry employed to confirm the structure and assess the quality of GNF7156.
The molecular structure of GNF7156 features a pyrazine ring substituted with various functional groups that contribute to its biological activity. The specific arrangement of these substituents is critical for its interaction with target kinases.
GNF7156 primarily undergoes biochemical reactions where it acts as an inhibitor, preventing the phosphorylation activities of GSK-3β and DYRK1A. This inhibition leads to alterations in downstream signaling pathways, particularly those involved in cell cycle regulation.
GNF7156 exerts its effects by inhibiting GSK-3β and DYRK1A, leading to increased nuclear localization of nuclear factor of activated T-cells (NFAT). This translocation promotes gene expression associated with cell proliferation.
GNF7156 has significant potential in diabetes research, particularly for:
Diabetes mellitus fundamentally involves the progressive loss of functional pancreatic β-cell mass, leading to inadequate insulin secretion. This depletion is a central pathogenic feature in both type 1 (T1D) and type 2 diabetes (T2D), with autopsy studies revealing 70-100% β-cell loss in T1D and up to 65% in T2D [4]. Unlike rodent models, human β-cells exhibit extremely low basal proliferation rates (<0.5%) even under mitogenic stimulation, compounded by structural and functional differences between species that limit translational applicability of rodent findings [1] [4]. In T2D, β-cell mass reduction progresses temporally, with a 25% loss within 5 years of diagnosis escalating to >50% after 15 years. This decline is exacerbated by glucotoxicity and dedifferentiation, where β-cells lose insulin expression and acquire progenitor-like states, further diminishing functional mass [10]. The failure of compensatory proliferation in humans—unlike adaptive expansion observed in rodents during pregnancy or obesity—underpins therapeutic targeting of β-cell regeneration [4] [8].
Current diabetes management fails to halt β-cell attrition, creating an urgent need for regenerative strategies. Pharmacological induction of β-cell proliferation represents a paradigm-shifting approach aimed at restoring functional mass rather than merely supplementing insulin. While agents like GLP-1 analogs enhance insulin secretion transiently, they exhibit limited proliferative efficacy on human β-cells [4]. Notably, genome-wide association studies implicate numerous β-cell mass regulators in T2D susceptibility, validating proliferation pathways as therapeutic targets [2]. The ideal agent would overcome human β-cell replicative quiescence without compromising function or survival—a challenge unmet by growth factors or hormones effective in rodents but inactive in human islets [1] [4]. Successful proliferation inducers must achieve: (1) significant replication rates (>3% in human β-cells), (2) preservation of glucose-sensing machinery, and (3) sustained mass expansion in vivo [2] [3].
GNF7156, an aminopyrazine derivative, emerged from high-throughput screening of >300 compounds targeting β-cell proliferation. It belongs to a chemical scaffold optimized for potency against human β-cells, distinguishing it from earlier agents like harmine that exhibit off-target neurotoxicity [2] [3]. GNF7156 stimulates dose-dependent proliferation in primary human islets, evidenced by EdU incorporation (DNA synthesis) and Ki67 staining (cell cycle entry), with an EC₅₀ of 0.76 ± 0.49 μM [3]. Crucially, it overcomes species-specific limitations by activating conserved mitogenic pathways in human β-cells, a hurdle for many rodent-active compounds. Its identification marked a significant advance by demonstrating that human β-cell proliferation can be pharmacologically induced while maintaining insulin secretory function—a prerequisite for clinical translation [2] [3].
Model System | Proliferation Marker | Efficacy (% Positive Cells) | EC₅₀ | Key Findings |
---|---|---|---|---|
Dissociated human islets | EdU incorporation | 3-6% | 0.76 ± 0.49 μM | Dose-dependent S-phase entry |
Intact human islets | Ki67/Insulin co-staining | 20-fold increase vs. control | Not reported | Enhanced β-cell cycling |
Rat primary β-cells | EdU incorporation | 15-30% | 2.2 μM | Robust species cross-reactivity |
R7T1 mouse β-cell line | Cell counting | Not quantified | 2.2 μM | Scaffold validation |
CAS No.: 20846-91-7
CAS No.: 56299-00-4
CAS No.:
CAS No.: 70802-12-9
CAS No.:
CAS No.: